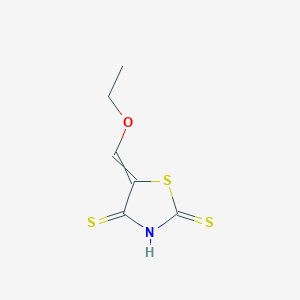![molecular formula C20H14N2O B14317088 1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl- CAS No. 113445-70-8](/img/structure/B14317088.png)
1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a biphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in multiple applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds, making it ideal for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
科学研究应用
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Benzoxazine and Benzoxazinone Derivatives: These compounds are structurally similar and have significant medicinal importance.
Uniqueness
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- stands out due to its unique combination of a phthalazinone core and a biphenyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
113445-70-8 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18-9-5-4-8-17(18)19(21-22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,22,23) |
InChI 键 |
PNASKUXNKPITSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



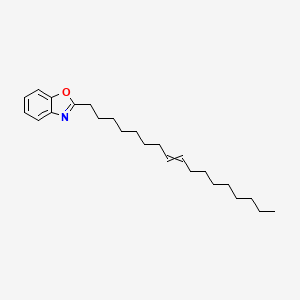
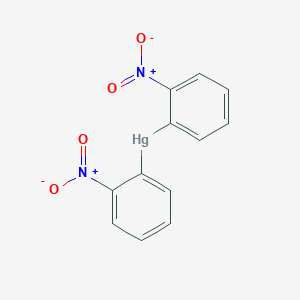
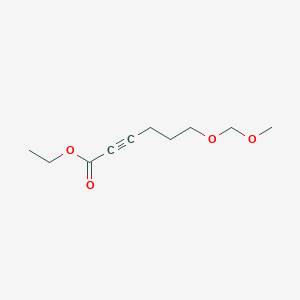


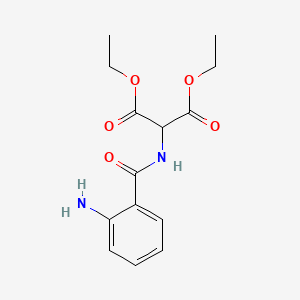
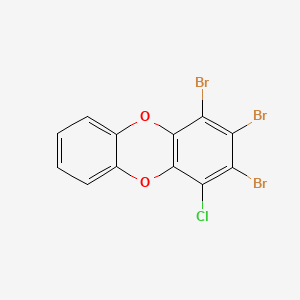
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
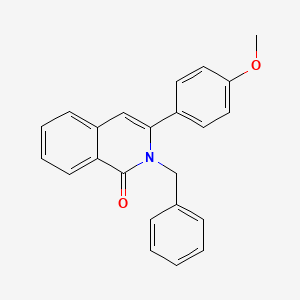

![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
